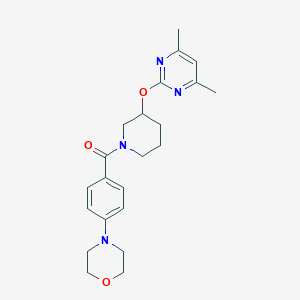

![molecular formula C19H14N2O6 B2448485 4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid CAS No. 887685-94-1](/img/structure/B2448485.png)

4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

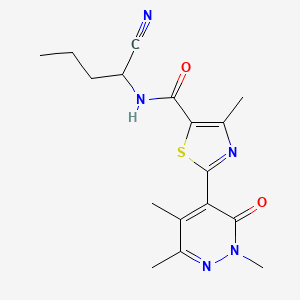

4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid, also known as Furosemide, is a widely used loop diuretic medication that is used to treat various medical conditions related to fluid retention. Furosemide is a potent diuretic that is used in the treatment of conditions such as congestive heart failure, liver cirrhosis, and kidney disease.

Scientific Research Applications

Analgesic Agent Synthesis

A study explored the synthesis of various carboxylic acids, including 4-benzoyl-1,3-dihydrobenzo[c]furan-1-carboxylic acid. These compounds were evaluated for analgesic activity, with one showing potent analgesic activity and low gastric irritancy (Boyle et al., 1986).

Antimicrobial Activity

A study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which relates to 4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid, demonstrated its potential in synthesizing compounds with antimicrobial properties against human pathogenic bacteria (Patel, 2020).

Antioxidant Properties

Research on 4-benzoyl 3-hydroxy furan-2 (5H) ones, a class to which our compound of interest belongs, has shown effective scavenging of superoxide anions, indicating its antioxidant activity (Point et al., 1998).

Enantioselective Synthesis

A study involving the treatment of per-O-benzoyl-D-glycero-D-gulo-heptono-1,4-lactone led to the formation of (5H)-furan-2-one derivatives, relevant to the chemical structure of interest. This research contributes to the field of enantioselective synthesis (Di Nardo et al., 1996).

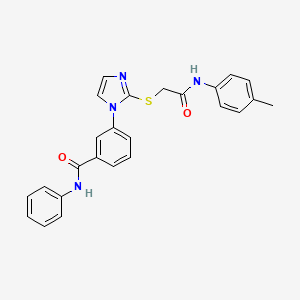

Solid-State Fluorescence

A study on the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids found the formation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This research could be relevant to the structural class of our compound (Shimizu et al., 2009).

Fluorescence Detection

Compounds like 4-(2-Phthalimidyl)benzoyl chloride, related to our compound of interest, have been used as fluorescent derivatization reagents for hydroxyl and amino compounds, enhancing fluorescence detection in chromatography (Tsuruta & Kohashi, 1987).

Intramolecular Diels-Alder Additions

The study of 3-alkoxyanthranilic acids, with a furan ring attached to the terminal carbon atom, involved reactions creating benzynes efficiently trapped by the furan moiety. This research contributes to the understanding of intramolecular Diels-Alder additions (Best & Wege, 1986).

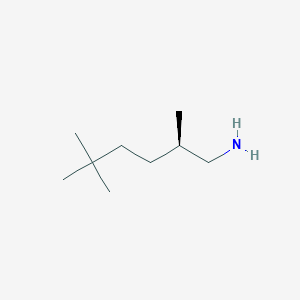

Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid, structurally related to our compound, has been synthesized and used as a building block for the synthesis of peptidomimetics, indicating its potential in pseudopeptide synthesis (Pascal et al., 2000).

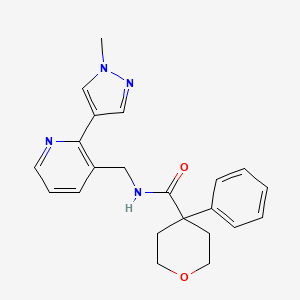

Biological Activity in Cancer Research

Benzofuran analogues of baclofen, structurally similar to the compound , have been studied for their antagonistic activity on GABAB receptors, indicating potential applications in cancer research (Kerr et al., 1989).

Synthesis of Unnatural Amino Acids

A study on the reaction of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles led to the formation of new classes of unnatural amino acids, relevant to the synthesis involving our compound of interest (Trofimov et al., 2009).

Poly(ethylene glycol) Functionalization

Research involving the alkylation of methyl 4-hydroxybenzoate for preparing 4-poly(ethylene glycol)oxybenzoic acids aligns with the chemical nature of our compound. This study contributes to the field of polymer chemistry (Sedlák et al., 2008).

Hydroxylase Enzyme Study

A study on the anaerobic degradation of 4-hydroxybenzoate by Rhodopseudomonas palustris involved enzymes related to the chemical structure . This research is significant in understanding hydroxylase enzymes (Gibson et al., 1997).

Crystallographic and Anticancer Studies

Research involving the synthesis of pyrazolone-enamines and their cytostatic effects on human cancer cells highlights the potential of compounds structurally related to this compound in anticancer therapy (Yan et al., 2015).

properties

IUPAC Name |

4-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-10-13(7-8-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPASKFDURPNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)

![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)